molecular formula C14H22N6O3 B1663800 N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide CAS No. 106522-85-4

N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

Cat. No. B1663800
M. Wt: 322.36 g/mol
InChI Key: IJQVBLGOXGPMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide, also known as DAPA, is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPA is a purine derivative that has been synthesized through a multi-step process involving the reaction of 7-bromo-1,3-dimethylxanthine with N,N-dimethylpropylamine, followed by the addition of acetic anhydride to yield the final product.

Scientific Research Applications

Fluorescent Probe Development

N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide and its derivatives have been explored in the development of fluorescent probes. For example, a derivative, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), has been used as a sensitive molecular probe for trace measurement of carbonyl compounds in water samples, improving the sensitivity and accuracy of environmental water testing (Houdier et al., 2000).

Synthesis and Analytical Chemistry

The compound and its related substances have been a subject of interest in the field of synthesis and analytical chemistry. Studies have focused on improving the synthesis methods and determining the content of related substances, which is crucial for quality control in pharmaceutical and chemical industries. For instance, the RP-HPLC determination of N-{3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl} acetamide and its interrelated substances was investigated to enhance the accuracy of chemical analyses (Duan Wei-hua, 2010).

Neuroprotective Agents

Research into neuroprotective agents has also involved derivatives of N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide. One study developed a series of N-acylaminophenothiazines, which showed potential as effective neuroprotectants and selective butyrylcholinesterase inhibitors, with potential implications for Alzheimer's disease treatment (González-Muñoz et al., 2011).

Antitumor Activity

The compound has also been investigated in the context of antitumor activity. Synthesis of novel pyrimidiopyrazole derivatives, including reactions with N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide, has shown promising results in in vitro antitumor activity against specific cell lines, suggesting potential applications in cancer treatment (Fahim et al., 2019).

properties

CAS RN

106522-85-4

Product Name

N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

Molecular Formula

C14H22N6O3

Molecular Weight

322.36 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C14H22N6O3/c1-17(2)7-5-6-15-10(21)8-20-9-16-12-11(20)13(22)19(4)14(23)18(12)3/h9H,5-8H2,1-4H3,(H,15,21)

InChI Key

IJQVBLGOXGPMMZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCCCN(C)C

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCCCN(C)C

synonyms

N-[3-(Dimethylamino)propyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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